molecular formula C5H4BrNO2 B2644451 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde CAS No. 1484666-91-2

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2644451
CAS No.: 1484666-91-2
M. Wt: 189.996
InChI Key: UUHMROGRPOLRFB-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4BrNO2. It features a bromine atom, a methyl group, and an aldehyde group attached to an oxazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde typically involves the bromination of 5-methyl-1,2-oxazole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and scalable techniques. The choice of solvent, temperature, and brominating agent are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde largely depends on its reactivity and the nature of its interactions with other molecules. The bromine atom and the aldehyde group are key functional groups that participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromo-3,5-dimethylisoxazole
  • 2-Aminooxazole
  • 5-Bromothiazole
  • 2-Amino-5-chlorobenzoxazole
  • 2-Aminothiazole
  • 2-Aminoimidazole
  • 3-Aminopyrazole
  • 2-Aminothiazole-5-carboxaldehyde
  • 2-Amino-4-(4-bromophenyl)thiazole
  • 2-Bromopyrazine

Comparison: 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the oxazole ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical transformations and applications .

Properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c1-3-5(6)4(2-8)7-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMROGRPOLRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484666-91-2
Record name 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde
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